Ofloxacin D3 Hydrochloride (N-methyl D3)

Overview

Description

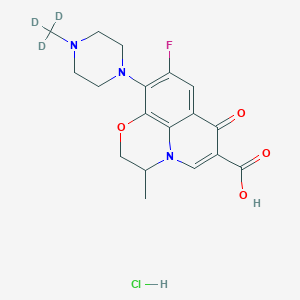

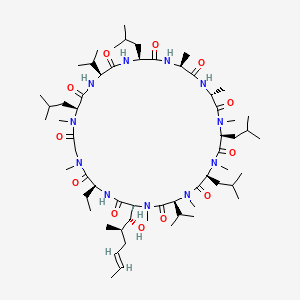

Ofloxacin D3 Hydrochloride (N-methyl D3) is a synthetic antibiotic . It is a stable isotope labelled form of Ofloxacin . The molecular formula is C18 2H3 H17 F N3 O4 and the molecular weight is 364.39 .

Molecular Structure Analysis

The molecular structure of Ofloxacin D3 Hydrochloride (N-methyl D3) is represented by the formula C18 2H3 H17 F N3 O4 . The SMILES representation is [2H]C ( [2H]) ( [2H])N1CCN (CC1)c2c (F)cc3C (=O)C (=CN4 [C@@H] ©COc2c34)C (=O)O .Physical And Chemical Properties Analysis

Ofloxacin D3 Hydrochloride (N-methyl D3) is a neat product . It is a stable isotope labelled compound . The molecular weight is 364.39 .Scientific Research Applications

- Context : It belongs to the second-generation fluoroquinolones and demonstrates efficacy against Gram-positive and Gram-negative bacteria .

- Applications : Its antibacterial activity makes it valuable for treating various infections, including ocular infections caused by anaerobes, Staphylococcus species, and Chlamydia species .

- Applications : Research focuses on developing adsorption technologies to remove Ofloxacin D3 hydrochloride from wastewater. Adsorbents under basic conditions (pH 6.5–8) have shown promise. Factors like concentration and textural characteristics influence adsorption capacity. Physical interactions (π-π stacking, H bonding, hydrophobic, and electrostatic interactions) govern the mechanism .

- Applications : This knowledge informs drug formulation and delivery, especially when designing dosage forms for ocular administration .

- Applications : Coexisting ions in the solution can influence the adsorption process, affecting removal efficiency .

Antibacterial Activity

Ecotoxicology and Removal from Aqueous Systems

Solubility and Acid-Base Properties

Thermodynamic Parameters and Coexisting Ions

Future Prospects and Research Gaps

Mechanism of Action

Target of Action

Ofloxacin D3 hydrochloride, also known as Ofloxacin D3 Hydrochloride (N-methyl D3) or DTXSID40746758, primarily targets bacterial DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, repair, recombination, and transposition . By inhibiting these enzymes, Ofloxacin D3 hydrochloride prevents the excessive supercoiling of DNA during replication or transcription .

Mode of Action

Ofloxacin D3 hydrochloride is a bactericidal agent. Its mode of action depends on blocking bacterial DNA replication by binding itself to DNA gyrase and topoisomerase IV . This binding prevents the untwisting required to replicate one DNA double helix into two , thereby inhibiting normal cell division .

Biochemical Pathways

The primary biochemical pathway affected by Ofloxacin D3 hydrochloride is the DNA replication pathway in bacteria . By inhibiting DNA gyrase and topoisomerase IV, Ofloxacin D3 hydrochloride prevents the unwinding of the DNA helix, a critical step in DNA replication . This inhibition halts DNA replication, leading to the death of the bacterial cell .

Pharmacokinetics

Ofloxacin D3 hydrochloride is characterized by almost complete bioavailability (95 to 100%), with peak serum concentrations in the range of 2 to 3 mg/L after a 400mg oral dose . The average half-life of Ofloxacin D3 hydrochloride is approximately 5 to 8 hours . The elimination of Ofloxacin D3 hydrochloride is highly dependent on renal clearance, which may necessitate dosage adjustments in patients with impaired renal function .

Result of Action

The primary result of Ofloxacin D3 hydrochloride’s action is the inhibition of bacterial growth and proliferation . By preventing DNA replication, Ofloxacin D3 hydrochloride causes bacterial cell death, effectively treating bacterial infections .

Action Environment

The action of Ofloxacin D3 hydrochloride can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility of the drug, potentially impacting its bioavailability . Additionally, the presence of certain metal ions can form stable coordination compounds with Ofloxacin D3 hydrochloride, which may influence its action

Safety and Hazards

Ofloxacin, the parent compound of Ofloxacin D3 Hydrochloride (N-methyl D3), can cause serious or disabling side effects that may not be reversible . It should be used only for infections that cannot be treated with a safer antibiotic . Some of the side effects include tendon problems, side effects on nerves (which may cause permanent nerve damage), serious mood or behavior changes, or low blood sugar (which can lead to coma) .

properties

IUPAC Name |

7-fluoro-2-methyl-10-oxo-6-[4-(trideuteriomethyl)piperazin-1-yl]-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN3O4.ClH/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21;/h7-8,10H,3-6,9H2,1-2H3,(H,24,25);1H/i2D3; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAOOISJXWZMLBN-MUTAZJQDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCN(CC1)C2=C(C=C3C4=C2OCC(N4C=C(C3=O)C(=O)O)C)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClFN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40746758 | |

| Record name | 9-Fluoro-3-methyl-10-[4-(~2~H_3_)methylpiperazin-1-yl]-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ofloxacin D3 hydrochloride | |

CAS RN |

1173021-78-7 | |

| Record name | 9-Fluoro-3-methyl-10-[4-(~2~H_3_)methylpiperazin-1-yl]-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-Dioctyl-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B6594415.png)

![4H-Silolo[3,2-b:4,5-b']dithiophene, 4,4-bis(2-ethylhexyl)-2,6-bis(trimethylstannyl)-](/img/structure/B6594441.png)

![3-chloro-2-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-5-(trifluoromethyl)pyridine](/img/structure/B6594445.png)

![1-Benzyl-4-[2,6-bis(trifluoromethyl)pyridine-4-carbonyl]piperazine](/img/structure/B6594447.png)

![4,8-Dioctyl-2,6-bis-trimethylstannylbenzo[1,2-b:4,5-b']dithiophene](/img/structure/B6594462.png)

![2,2-Diethoxy-1-[3-(triethoxysilyl)propyl]-1-aza-2-silacyclopentane](/img/structure/B6594495.png)